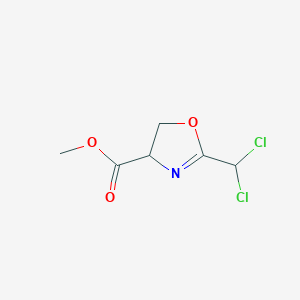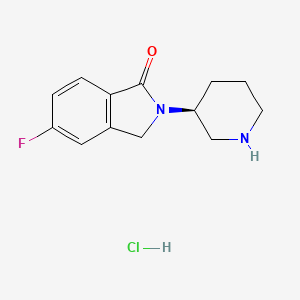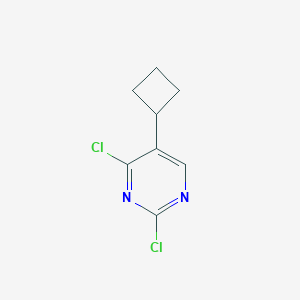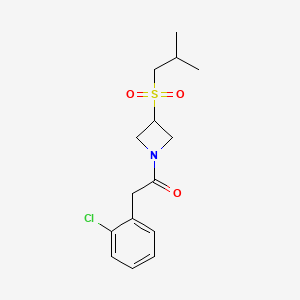
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Übersicht
Beschreibung
“Dichloromethyl methyl ether” is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group . Its chemical formula is Cl₂CHOCH₃ .
Synthesis Analysis
“Dichloromethyl methyl ether” can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . It can also be synthesized by chlorination of chlorodimethyl ether .Molecular Structure Analysis
The molecular structure of “Dichloromethyl methyl ether” consists of a dichloromethyl group and a methyl group . The molecular weight is 114.96 g/mol .Chemical Reactions Analysis
“Dichloromethyl methyl ether” is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides .Physical And Chemical Properties Analysis
“Dichloromethyl methyl ether” has a boiling point of 85 - 87 °C, a density of 1.29 g/cm3 (20 °C), and a vapor pressure of 84 hPa (20 °C) .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate and its derivatives are primarily used in organic synthesis. They play a critical role in the synthesis of various biologically active compounds and intermediates. For example:
- A study demonstrated the synthesis of previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate through reactions involving 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones (Shablykin et al., 2016).
- Synthesis and transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, were reported, leading to functional derivatives for further transformations (Prokopenko et al., 2010).
Photochemistry and Spectroscopy
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives are also studied for their photochemical and spectroscopic properties:
- Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound) were studied using FTIR spectroscopy and theoretical calculations to predict and observe low energy conformers (Lopes et al., 2011).
Synthetic Elaboration and Reactions
These compounds are versatile in organic synthesis, used for synthetic elaboration and various chemical reactions:
- 2-(Halomethyl)-4,5-diphenyloxazoles, similar in structure, are reactive scaffolds for synthetic elaboration, useful in substitution reactions to prepare various oxazole derivatives (Patil & Luzzio, 2016).
- The addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones was studied, showing different stereochemical outcomes depending on the lithiated oxazole used (Capriati et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWFPMBSMDORNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=N1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)
![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)
![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)




![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)

![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)